molecular formula C17H11ClN2O3 B2448735 N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide CAS No. 313392-03-9

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No.: B2448735
CAS No.: 313392-03-9
M. Wt: 326.74
InChI Key: YCEAIEKYMOBNOW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a pyrrol-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

    Introduction of the Pyrrol-1-yl Group: The benzamide can then be reacted with a pyrrole derivative under suitable conditions to introduce the pyrrol-1-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-4-2-5-13(10-12)19-17(23)11-3-1-6-14(9-11)20-15(21)7-8-16(20)22/h1-10H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAIEKYMOBNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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